molecular formula C17H16ClN5O3S B2713446 6-(4-chlorophenyl)-2-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one CAS No. 2380182-19-2

6-(4-chlorophenyl)-2-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2713446
CAS No.: 2380182-19-2
M. Wt: 405.86
InChI Key: FCNUDZCWUPDYTL-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazinone core, which is known for its biological activity, and is further modified with a chlorophenyl group and a sulfonylated azetidine ring, enhancing its chemical reactivity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the pyridazinone core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Sulfonylation of the Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction, where an azetidine derivative reacts with a sulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the sulfonylated azetidine with the chlorophenyl-substituted pyridazinone under conditions that promote the formation of the desired product, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-2-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-(4-chlorophenyl)-2-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorophenyl)-2-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one: shares similarities with other pyridazinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O3S/c1-21-10-16(19-11-21)27(25,26)22-8-14(9-22)23-17(24)7-6-15(20-23)12-2-4-13(18)5-3-12/h2-7,10-11,14H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNUDZCWUPDYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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